molecular formula C16H23ClF3N3O B10955266 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide

Cat. No.: B10955266
M. Wt: 365.82 g/mol
InChI Key: NDVDSKBVZJRMMI-UHFFFAOYSA-N
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Description

3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide is a complex organic compound featuring a trifluoromethyl group, a cyclopropyl ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the cyclopropyl ring. The final step involves the formation of the amide bond with N-(1,2,2-trimethylpropyl)propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH adjustments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide is unique due to its combination of a trifluoromethyl group, a cyclopropyl ring, and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H23ClF3N3O

Molecular Weight

365.82 g/mol

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide

InChI

InChI=1S/C16H23ClF3N3O/c1-9(15(2,3)4)21-11(24)7-8-23-13(10-5-6-10)12(17)14(22-23)16(18,19)20/h9-10H,5-8H2,1-4H3,(H,21,24)

InChI Key

NDVDSKBVZJRMMI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NC(=O)CCN1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2

Origin of Product

United States

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